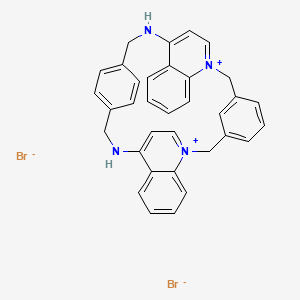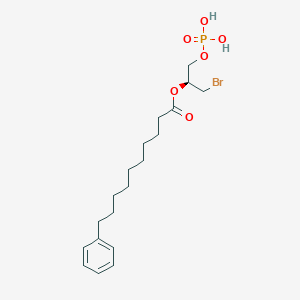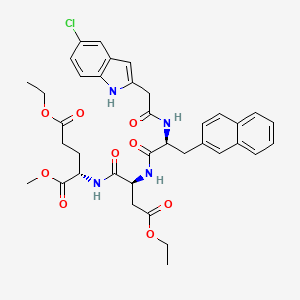
(S)-5-Ethyl 1-methyl 2-((S)-2-((S)-2-(2-(5-chloro-1H-indol-2-yl)acetamido)-3-(naphthalen-2-yl)propanamido)-4-ethoxy-4-oxobutanamido)pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UU-T03 is the ethyl ester derivative of UU-T02, which is a potent, selective inhibitor of β-catenin/Tcf4 interaction with Ki of 1.36 uM.
Scientific Research Applications
Alzheimer's Disease Research : A study synthesized a fluorescent probe related to the compound for β-amyloids, showing high binding affinities toward Aβ(1–40) aggregates. This suggests potential applications in Alzheimer's disease molecular diagnosis (Fa et al., 2015).
Antimicrobial and Imaging Agent Applications : Another research synthesized a new dipeptide derivative related to the compound and tested it as an antimicrobial agent. Additionally, its radioiodinated derivative showed potential as a new imaging agent for brain SPECT, with significant brain uptake (Abdel-Ghany et al., 2013).
Anti-HIV Activity : A related compound was synthesized and screened for inhibitory activity against HIV-1 and HIV-2, suggesting potential applications in developing antiviral agents (Hamad et al., 2010).
Marine Fungus Research : Research on the ethyl acetate extracts of a marine fungus led to the isolation of compounds structurally related to our compound of interest, contributing to the understanding of marine natural products (Sun et al., 2009).
Anticancer Research : Another study synthesized derivatives related to the compound and evaluated their anticancer properties. This research could provide insights into the development of novel anticancer drugs (Salahuddin et al., 2014).
Anti-Parkinson’s Activity : A study synthesized derivatives and evaluated their potential in anti-Parkinson’s activity, indicating its relevance in neurodegenerative disease research (Gomathy et al., 2012).
properties
CAS RN |
1586007-00-2 |
|---|---|
Product Name |
(S)-5-Ethyl 1-methyl 2-((S)-2-((S)-2-(2-(5-chloro-1H-indol-2-yl)acetamido)-3-(naphthalen-2-yl)propanamido)-4-ethoxy-4-oxobutanamido)pentanedioate |
Molecular Formula |
C37H41ClN4O9 |
Molecular Weight |
721.204 |
IUPAC Name |
5-ethyl 1-methyl ((S)-2-((S)-2-(2-(5-chloro-1H-indol-2-yl)acetamido)-3-(naphthalen-2-yl)propanamido)-4-ethoxy-4-oxobutanoyl)-L-glutamate |
InChI |
InChI=1S/C37H41ClN4O9/c1-4-50-33(44)15-14-29(37(48)49-3)41-36(47)31(21-34(45)51-5-2)42-35(46)30(17-22-10-11-23-8-6-7-9-24(23)16-22)40-32(43)20-27-19-25-18-26(38)12-13-28(25)39-27/h6-13,16,18-19,29-31,39H,4-5,14-15,17,20-21H2,1-3H3,(H,40,43)(H,41,47)(H,42,46)/t29-,30-,31-/m0/s1 |
InChI Key |
OEJMKUIYROSICC-CHQNGUEUSA-N |
SMILES |
O=C(OCC)CC[C@@H](C(OC)=O)NC([C@@H](NC([C@@H](NC(CC(N1)=CC2=C1C=CC(Cl)=C2)=O)CC3=CC=C4C=CC=CC4=C3)=O)CC(OCC)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
UU-T03; UU-T-03; UU-T 03; UUT03; UUT-03; UUT 03; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



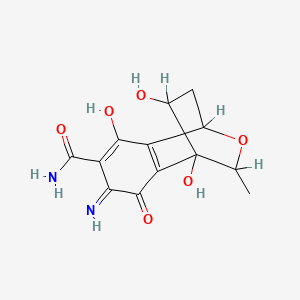

![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-1-[[3-(5-hydroxy-4-oxo-1H-pyridin-2-yl)-4-methyl-5-oxo-1,2,4-triazol-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B611530.png)
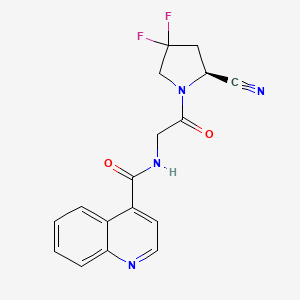
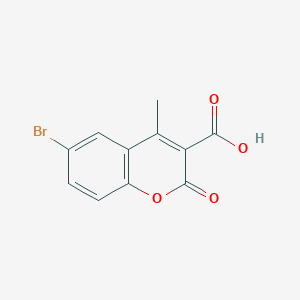
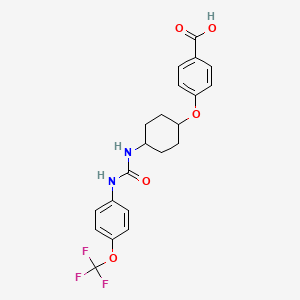
![1-[(Cyclooct-1-en-1-yl)methyl]-4-[(2,7-dichloro-9H-xanthene-9-carbonyl)amino]-1-ethylpiperidin-1-ium iodide](/img/structure/B611540.png)
![(S)-4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide](/img/structure/B611541.png)
